(2-Methoxypropyl)methylamine hydrochloride
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Overview
Description
(2-Methoxypropyl)methylamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a methylamine group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypropyl)methylamine hydrochloride typically involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, resulting in the formation of a hydroxylated derivative.
Reduction: The compound can be reduced to form the corresponding amine, where the methoxy group is retained, and the methylamine group is reduced to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halides, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Primary amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Methoxypropyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methoxypropyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(1-Methoxy-2-propyl) acetate: This compound has a similar methoxy-propyl structure but differs in its functional group, being an ester rather than an amine.
2-Methoxy-5-(2-oxo-propyl)benzenesulfonamide: This compound contains a methoxy group and a propyl chain but has a sulfonamide functional group.
5-Methoxy-2-propyl-isophthalonitrile: This compound has a methoxy group and a propyl chain but is a nitrile derivative.
Uniqueness: (2-Methoxypropyl)methylamine hydrochloride is unique due to its combination of a methoxy group and a methylamine group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
883543-35-9 |
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Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
2-methoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |
InChI Key |
ARJYMGOQJFRJEF-UHFFFAOYSA-N |
SMILES |
CC(CNC)OC.Cl |
Canonical SMILES |
CC(CNC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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